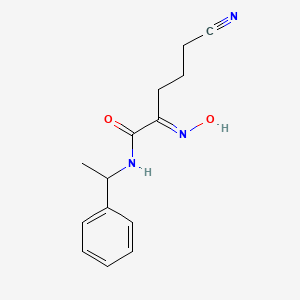

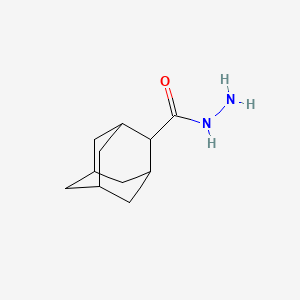

![molecular formula C22H15N3O2 B5880542 6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)

6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione” is a pyrazolopyridine derivative . Pyrazolopyridines are known to exhibit a variety of biological activities and are considered medicinally privileged structures .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through a new and facile method involving the trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Structural modifications of the products can be made via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .Scientific Research Applications

Antimicrobial Applications

This compound has been found to have significant antimicrobial properties . A series of pyridine and thienopyridine derivatives were designed, synthesized, and tested as antimicrobial agents . The synthesized compounds exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans .

Synthesis of Biologically Active Derivatives

The compound can be used as a precursor for synthesizing biologically active derivatives . The reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution afforded the corresponding chalcone, which was used as a suitable precursor to prepare a new series of pyridine derivatives .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship (SAR) studies . The SAR study proved that the thienopyridine core can increase the antimicrobial potency when replaced with –CF3 .

Pharmaceutical Applications

Pyridine scaffolds, such as the one in this compound, are found in more than 7000 existing drug molecules of medicinal importance . They have high potency and selectivity in many biological systems .

Agrochemical Applications

Pyridine, an isostere of benzene, is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . This suggests potential applications of the compound in the field of agrochemicals.

Enzymatic Reactions

Many vitamins, such as pyridoxine, niacin, and nicotine, have high potency and selectivity in many biological systems . This suggests that the compound could potentially be used in enzymatic reactions.

Future Directions

The future directions for “6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione” and similar compounds could involve further exploration of their biological activities and potential medicinal applications . The versatility of the pyrazolo[3,4-b]pyridine scaffold provides enormous opportunities for the synthesis of a combinatorial library of new molecular entities for exploring structure-activity relationships .

Mechanism of Action

Target of Action

The primary target of 6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing cells from entering the S phase from the G1 phase

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in this pathway, and its inhibition can lead to cell cycle arrest, preventing cell proliferation . The downstream effects of this include a reduction in cell growth and potentially the induction of apoptosis .

Result of Action

The compound’s action results in the inhibition of cell proliferation . It has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of the apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These effects suggest a complex action that combines antiproliferative effects with the induction of cell death .

properties

IUPAC Name |

6-naphthalen-2-yl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O2/c26-19-13-18(16-11-10-14-6-4-5-7-15(14)12-16)23-21-20(19)22(27)25(24-21)17-8-2-1-3-9-17/h1-13H,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLABRDRHXBGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(N2)NC(=CC3=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-6-(naphthalen-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

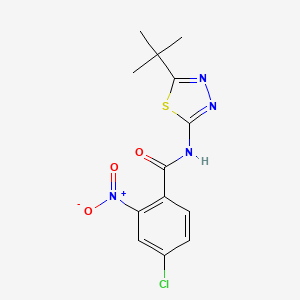

![N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)

![N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)

![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)

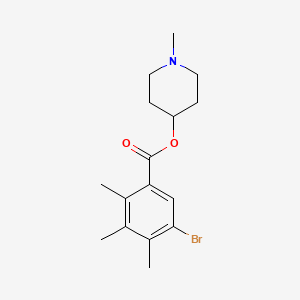

![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5880545.png)

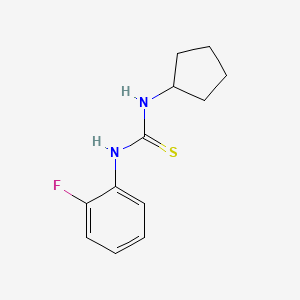

![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)

![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)